molecular formula C15H12N2 B140221 5,6-Dihydroindolo[1,2-c]quinazoline CAS No. 159021-55-3

5,6-Dihydroindolo[1,2-c]quinazoline

Cat. No.: B140221
CAS No.: 159021-55-3
M. Wt: 220.27 g/mol
InChI Key: UNEUNSMCEGSZDB-UHFFFAOYSA-N
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Description

5,6-Dihydroindolo[1,2-c]quinazoline is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are pivotal in medicinal chemistry due to their wide range of applications in drug design and discovery. This compound is particularly interesting due to its potential biological activities and its structural complexity, which includes fused indole and quinazoline rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroindolo[1,2-c]quinazoline typically involves the cyclization of N-vinylindoles and skatoles. A molybdenum catalyst is essential for the formation of this compound from skatole derivatives . The reaction conditions often include the use of N-vinylazoles as starting materials, and the presence of the molybdenum catalyst accelerates the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned catalytic cyclization processes. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic system.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydroindolo[1,2-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may yield fully saturated derivatives.

Scientific Research Applications

5,6-Dihydroindolo[1,2-c]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism by which 5,6-Dihydroindolo[1,2-c]quinazoline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their functions. This interaction can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Uniqueness: 5,6-Dihydroindolo[1,2-c]quinazoline is unique due to its specific fused ring structure, which combines the indole and quinazoline moieties. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5,6-dihydroindolo[1,2-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-4-8-14-11(5-1)9-15-12-6-2-3-7-13(12)16-10-17(14)15/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEUNSMCEGSZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=CC=CC=C2C3=CC4=CC=CC=C4N31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434906
Record name 5,6-Dihydroindolo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159021-55-3
Record name 5,6-Dihydroindolo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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